molecular formula C15H23N5 B12641117 N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine CAS No. 920503-87-3

N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine

Katalognummer: B12641117
CAS-Nummer: 920503-87-3
Molekulargewicht: 273.38 g/mol
InChI-Schlüssel: RGDCEEBOQZZUMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine is a chemical compound with a complex structure that includes a purine base

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine typically involves the reaction of butylamine with a purine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high yield and purity, which are critical for its applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature and pressure, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving purine metabolism and related pathways.

    Industry: It can be used in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other purine derivatives and butylamine derivatives. Examples include:

  • N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine
  • N-Butyl-N-[2-(6H-purin-6-yl)ethenyl]butan-1-amine
  • N-Butyl-N-[2-(8H-purin-6-yl)ethenyl]butan-1-amine

Uniqueness

This compound is unique due to its specific structure, which includes a butylamine moiety linked to a purine base. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

920503-87-3

Molekularformel

C15H23N5

Molekulargewicht

273.38 g/mol

IUPAC-Name

N-butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine

InChI

InChI=1S/C15H23N5/c1-3-5-8-20(9-6-4-2)10-7-13-14-15(18-11-16-13)19-12-17-14/h7,10-12H,3-6,8-9H2,1-2H3,(H,16,17,18,19)

InChI-Schlüssel

RGDCEEBOQZZUMA-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C=CC1=C2C(=NC=N1)N=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.